![molecular formula C12H15F3N2O B2824185 3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea CAS No. 23742-84-9](/img/structure/B2824185.png)
3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea is a chemical compound with the CAS Number: 23742-84-9 . It has a molecular weight of 260.26 . It is typically in powder form .
Molecular Structure Analysis
The molecular formula of 3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea is C12H15F3N2O . The InChI key and other specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea is a powder . It has a melting point of 209-212°C . Other physical and chemical properties such as boiling point, density, and acidity are not provided in the search results.Scientific Research Applications
Magnetic Materials and Magneto-Structural Correlations
- Background : The compound exhibits interesting thermal behavior and magneto-structural correlations .
Pharmaceutical Testing and Reference Standards
- Background : The compound is available as a high-quality reference standard for accurate results in pharmaceutical testing .
Fluoxetine Derivatives and Antidepressant Drugs
- Background : Fluoxetine, a widely used antidepressant, contains a trifluoromethyl group. The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
1-tert-butyl-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-11(2,3)17-10(18)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRSGBPUOVSQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea |
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